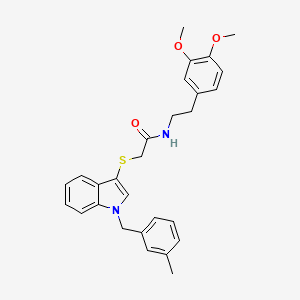
N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-dimethoxyphenethyl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide” is a complex organic compound. It contains an amide group (-CONH2), a thioether group (-S-), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a 3,4-dimethoxyphenethyl group (a phenethyl group with two methoxy groups (-OCH3) attached to the 3rd and 4th positions of the benzene ring) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic structure. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thioether group might be oxidized. The indole group is also likely to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents, while the presence of nonpolar groups like the benzene rings might increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties A novel approach to synthesize compounds with potential antioxidant activity involves the condensation of 1H-indole carbaldehyde oxime and 2-chloroacetamide derivatives, producing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. These compounds have been shown to exhibit considerable antioxidant activity, with some demonstrating remarkable activity at low concentrations due to the strategic attachment of halogens on the phenyl ring, enhancing the antioxidant properties of the indole nucleus (Gopi & Dhanaraju, 2020).
Binding Characteristics and Ligand Potential Research into the binding characteristics of ligands for peripheral benzodiazepine receptors revealed the use of dimethoxybenzyl and fluoro-phenoxyphenyl acetamide derivatives as potent and selective ligands. These studies provide insights into the physiological relevance of peripheral benzodiazepine receptors, indicating the potential therapeutic applications of such compounds (Chaki et al., 1999).
Antitumor Activity The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing a 2-(4-aminophenyl)benzothiazole structure, has been explored for their antitumor potential. These compounds were screened for activity against a wide range of human tumor cell lines, identifying several with considerable anticancer activity. This highlights the importance of the 1,3,4-thiadiazole core and indole derivatives in developing new antitumor agents (Yurttaş et al., 2015).
Novel Synthetic Approaches Innovative synthetic methods have been developed for creating compounds with potential pharmaceutical applications. For instance, the use of 3,4-dimethoxybenzyl as a protecting group for thiazetidine derivatives illustrates the versatility of these moieties in synthetic chemistry. Such methodologies enable the preparation of compounds with various biological activities, offering new pathways for drug discovery (Grunder-Klotz & Ehrhardt, 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3S/c1-20-7-6-8-22(15-20)17-30-18-27(23-9-4-5-10-24(23)30)34-19-28(31)29-14-13-21-11-12-25(32-2)26(16-21)33-3/h4-12,15-16,18H,13-14,17,19H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWDUNHYRYYDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

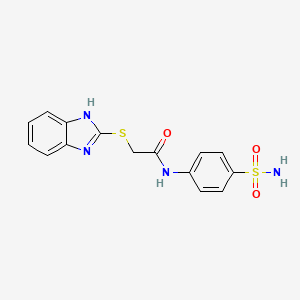
![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)
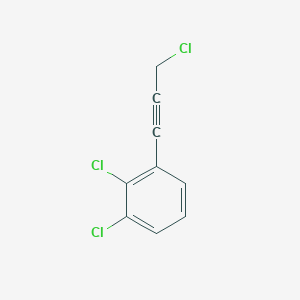
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)
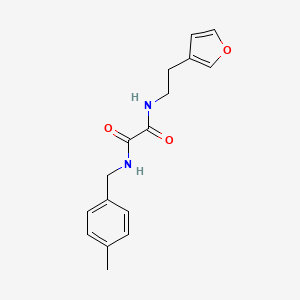
![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)

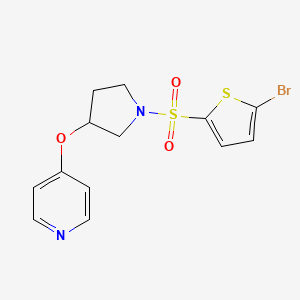


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

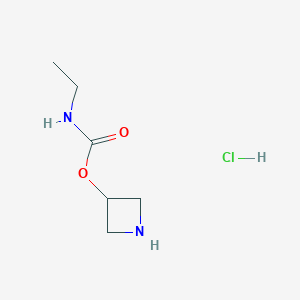
![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)